molecular formula C9H13ClN2O2 B2409120 Ethyl 6-(aminomethyl)picolinate hydrochloride CAS No. 359015-11-5

Ethyl 6-(aminomethyl)picolinate hydrochloride

Cat. No.: B2409120
CAS No.: 359015-11-5
M. Wt: 216.67
InChI Key: JHGXKXYTBMCRDX-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of picolinic acid, featuring an ethyl ester group and an aminomethyl substituent on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(aminomethyl)picolinate hydrochloride typically involves the reaction of ethyl picolinate with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)picolinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted picolinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(aminomethyl)picolinate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)picolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromopicolinate
  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate
  • Ethyl 3-aminopicolinate
  • Ethyl 3-(cyanomethyl)picolinate
  • Ethyl 3-methylpyridine-2-carboxylate

Uniqueness

Ethyl 6-(aminomethyl)picolinate hydrochloride is unique due to the presence of the aminomethyl group at the 6-position of the pyridine ring This structural feature imparts distinct chemical reactivity and biological activity compared to other picolinate derivatives

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXKXYTBMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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